Nicergoline

Vue d'ensemble

Description

La nicergoline est un dérivé semi-synthétique de l'alcaloïde de l'ergot utilisé principalement pour ses propriétés vasodilatatrices. Elle est couramment employée dans le traitement de la démence sénile et d'autres troubles cérébrovasculaires. La this compound améliore le flux sanguin cérébral, améliore l'utilisation de l'oxygène et du glucose par les cellules du cerveau et est utilisée depuis plus de trois décennies dans plus de cinquante pays .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la nicergoline implique plusieurs étapes clés :

Réaction de l'ergostérol avec des dérivés de 5-bromonicotinate : Ceci génère un ester carboxylique.

Réaction photocatalytique avec du méthanol : Réalisée en milieu acide.

Réaction de méthylation : Utilisation d'un réactif de méthylation pour produire de la this compound

Méthodes de Production Industrielle : La production industrielle de la this compound implique généralement :

Photo-réaction : L'ergostérol et le méthanol réagissent sous irradiation ultraviolette et la catalyse de l'acide sulfurique concentré pour former le 10α-méthoxy-ergostérol.

Méthylation : Cet intermédiaire subit une méthylation avec de l'iodure de méthyle en présence d'une base inorganique.

Réaction de condensation : La dernière étape implique la condensation du chlorure de 5-bromonicotinique avec le 1-méthyl-10α-méthoxy-ergostérol.

Types de Réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, bien que les conditions spécifiques et les produits soient moins souvent détaillés.

Réduction : Les réactions de réduction ne sont généralement pas associées à la this compound.

Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant ses groupes brome et méthoxy.

Réactifs et Conditions Courants :

Agents oxydants :

Agents réducteurs : Non couramment utilisés avec la this compound.

Réactifs de substitution : L'iodure de méthyle est utilisé à l'étape de méthylation lors de la synthèse.

Principaux Produits :

- Le principal produit de ces réactions est la this compound elle-même, avec des intermédiaires tels que le 10α-méthoxy-ergostérol et le chlorure de 5-bromonicotinique qui sont des composants clés .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour l'étude des dérivés de l'alcaloïde de l'ergot.

Biologie : Étudiée pour ses effets sur la fonction des neurotransmetteurs et la neuroprotection.

Médecine : Largement utilisée dans le traitement de la démence, des troubles cérébrovasculaires et des migraines d'origine vasculaire

Industrie : Employée dans le développement de produits pharmaceutiques ciblant la santé cognitive et vasculaire.

5. Mécanisme d'Action

La this compound agit principalement en inhibant les adréno-récepteurs alpha-1 post-synaptiques sur les muscles lisses vasculaires. Cette inhibition empêche les effets vasoconstricteurs des catécholamines comme l'adrénaline et la noradrénaline, entraînant une vasodilatation périphérique. De plus, la this compound améliore la fonction des neurotransmetteurs cholinergiques et catécholaminergiques, inhibe l'agrégation plaquettaire et favorise l'activité métabolique, ce qui conduit à une augmentation de l'utilisation de l'oxygène et du glucose .

Composés Similaires :

Ergotamine : Un autre alcaloïde de l'ergot utilisé pour les migraines, mais associé à la fibrose cardiaque.

Méthysergide : Utilisé pour la prévention de la migraine, mais comporte un risque de fibrose.

Pergolide : Utilisé dans la maladie de Parkinson, mais peut causer une maladie valvulaire cardiaque.

Cabergoline : Utilisée pour l'hyperprolactinémie et la maladie de Parkinson, avec un risque de fibrose inférieur à celui de l'ergotamine

Unicité de la this compound : La this compound se distingue par son profil de sécurité, notamment son absence d'association avec la fibrose cardiaque, ce qui en fait une alternative plus sûre pour un usage à long terme dans le traitement des troubles cérébrovasculaires et cognitifs .

Applications De Recherche Scientifique

Nicergoline has a broad spectrum of applications in scientific research:

Chemistry: Used as a model compound for studying ergot alkaloid derivatives.

Biology: Investigated for its effects on neurotransmitter function and neuroprotection.

Medicine: Widely used in the treatment of dementia, cerebrovascular disorders, and migraines of vascular origin

Industry: Employed in the development of pharmaceuticals targeting cognitive and vascular health.

Mécanisme D'action

Nicergoline acts primarily by inhibiting postsynaptic alpha-1-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effects of catecholamines like epinephrine and norepinephrine, resulting in peripheral vasodilation. Additionally, this compound enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased oxygen and glucose utilization .

Comparaison Avec Des Composés Similaires

Ergotamine: Another ergot alkaloid used for migraines but associated with cardiac fibrosis.

Methysergide: Used for migraine prevention but has a risk of causing fibrosis.

Pergolide: Used in Parkinson’s disease but can cause valvular heart disease.

Cabergoline: Used for hyperprolactinemia and Parkinson’s disease, with a lower risk of fibrosis compared to ergotamine

Uniqueness of Nicergoline: this compound stands out due to its safety profile, particularly its lack of association with cardiac fibrosis, making it a safer alternative for long-term use in treating cerebrovascular and cognitive disorders .

Activité Biologique

Nicergoline is an ergot derivative that has been utilized in the treatment of cognitive impairments, particularly in elderly patients with dementia and other age-associated conditions. Its multifaceted biological activity encompasses vasodilation, neuroprotection, and modulation of neurotransmitter systems, making it a compound of significant interest in both clinical and research settings. This article delves into the biological activities of this compound, supported by data from various studies, including case studies and meta-analyses.

This compound exhibits several pharmacological actions:

- Vasodilation : It acts as a potent antagonist of alpha-1 adrenergic receptors, leading to reduced vascular resistance and increased blood flow, particularly in cerebral circulation .

- Neurotransmitter Modulation : this compound enhances the turnover of catecholamines (noradrenaline and dopamine) and stimulates cholinergic neurotransmission by increasing acetylcholine release and inhibiting its degradation .

- Neuroprotection : The compound has antioxidant properties and promotes cerebral metabolic activity, which may protect neurons from damage associated with neurodegenerative diseases .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| Vasodilation | Reduces vascular resistance; increases blood flow |

| Neurotransmitter Modulation | Enhances catecholamine turnover; boosts acetylcholine levels |

| Neuroprotection | Antioxidant effects; promotes cerebral metabolism |

Efficacy in Dementia

Multiple studies have assessed this compound's efficacy in treating dementia. A systematic review indicated that this compound significantly improved cognitive function in patients with mild to moderate dementia. The Mini-Mental State Examination (MMSE) scores showed a favorable effect size of 2.86 after 12 months of treatment .

Case Study: Regional Cerebral Perfusion

A study involving 16 patients with early Alzheimer's disease (AD) demonstrated that this compound treatment led to increased regional cerebral blood flow (rCBF) in areas associated with cognitive function, such as the superior frontal gyrus. Although clinical measures did not show statistically significant improvement, the increase in rCBF suggests potential benefits in cerebral metabolism .

Table 2: Clinical Outcomes from this compound Treatment

| Study Focus | Outcome | Statistical Significance |

|---|---|---|

| Cognitive Function | Improved MMSE scores | Significant (p < 0.05) |

| Regional Cerebral Perfusion | Increased rCBF in frontal areas | Not significant |

| Overall Safety Profile | Comparable to placebo | Non-significant |

Safety Profile

The safety profile of this compound has been evaluated across several studies. A meta-analysis reported that the incidence of adverse events (AEs) was similar between this compound and placebo groups, with a slightly lower rate of serious AEs observed in the this compound group . Furthermore, the tolerability at therapeutic doses is generally good, with no significant increase in withdrawal rates compared to placebo .

Table 3: Adverse Events Comparison

| Adverse Event Type | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Any Adverse Events | 11 | 10 |

| Serious Adverse Events | 2 | 3 |

| Withdrawal Due to AEs | 5 | 6 |

Research Findings on Neuroprotective Effects

Research has highlighted this compound's neuroprotective effects through its action on signaling pathways involved in neuronal survival. In animal models, it has been shown to reduce amyloid-beta accumulation and enhance neuronal survival via the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway . These findings underscore its potential role in preventing cognitive decline associated with neurodegenerative diseases.

Analyse Des Réactions Chimiques

Reaction Conditions and Parameters

Esterification Reaction Parameters

| Parameter | Condition |

|---|---|

| Organic Solvent | Tetrahydrofuran, ethyl acetate, toluene |

| Temperature | 50-90°C |

| Reaction Time | 4-8 hours |

Methylation Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran |

| Methylating Agent | Methyl Iodide |

| Alkaline Reagent | Sodium carbonate, sodium bicarbonate, potassium carbonate, or sodium hydrogen |

| Temperature | -5 to 10°C |

| Reaction Time | 0.5-3 hours |

Impact of Reaction Temperature

Reaction temperature significantly impacts this compound synthesis .

-

High Temperatures: Excessive temperatures in the esterification step (step 1) can lead to increased side reactions and the generation of new impurities. Similarly, high temperatures during methylation (step 2) also produce new impurities.

-

Low Temperatures: Insufficient temperatures in either step 1 or step 2 prevent the reaction system from providing enough energy to proceed forward .

Polymorphism and Stability

This compound exists in two different polymorphic forms: a triclinic form (Form I) and an orthorhombic form (Form II) .

-

Crystallization: this compound can be crystallized from various organic solvents, resulting in these two polymorphic forms .

-

Stability: Grinding methods and atmospheric conditions can affect the stability and crystalline structure of this compound .

-

Grinding at 20°C under air or nitrogen atmosphere (Methods A and C) leads to partial amorphization.

-

Grinding in the presence of liquid nitrogen under air atmosphere (Method B) promotes hydration to a monohydrate form.

-

Grinding in the presence of liquid nitrogen under nitrogen atmosphere (Method D) results in a stable form without amorphization or hydration .

-

-

Dissolution Rates: The metastable Form II exhibits the best Intrinsic Dissolution Rate (IDR), followed by Form I, while the monohydrate form (Method B) has the worst IDR .

Propriétés

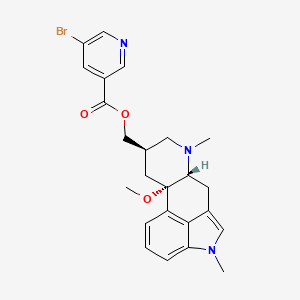

IUPAC Name |

(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEXMKHXIOCEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860404 | |

| Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27848-84-6 | |

| Record name | nicergoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.